

Application Notes and Protocols for SRX3207 in Mouse Tumor Models

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Compound of Interest		
Compound Name:	SRX3207	
Cat. No.:	B15621793	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for the use of **SRX3207**, a novel dual Syk/PI3K inhibitor, in preclinical mouse tumor models. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound.

Introduction

SRX3207 is a first-in-class small molecule that dually inhibits Spleen tyrosine kinase (Syk) and Phosphoinositide 3-kinase (PI3K).[1][2] This dual inhibition is designed to reprogram the tumor microenvironment (TME) by targeting immunosuppressive macrophages, thereby activating a potent anti-tumor immune response.[1][2][3] In preclinical studies, SRX3207 has demonstrated efficacy in multiple syngeneic tumor models by blocking tumor growth and increasing survival. [1][3] These effects are attributed to its ability to inhibit the Syk-PI3K signaling axis in macrophages, leading to a reduction in immunosuppressive macrophage polarization and an increase in the infiltration and cytotoxic activity of CD8+ T cells within the tumor.[1][3]

Mechanism of Action

SRX3207 exerts its anti-tumor effects by targeting the Syk-PI3K signaling pathway, which is crucial for the polarization of macrophages towards an immunosuppressive M2-like phenotype



within the TME.[1] By inhibiting both Syk and PI3K, **SRX3207** promotes a shift towards a proinflammatory M1-like macrophage phenotype. This shift enhances the innate and adaptive antitumor immune response, characterized by increased activity of CD8+ T cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the in vivo efficacy and dosage information for **SRX3207** in various mouse tumor models as reported in preclinical studies.

Table 1: In Vivo Efficacy of SRX3207 in Syngeneic Mouse Tumor Models



Tumor Model	Mouse Strain	SRX3207 Dosage	Route of Administrat ion	Dosing Schedule	Key Outcomes
Lewis Lung Carcinoma (LLC)	C57BL/6	10 mg/kg	Oral	Daily, starting on day 10 post-tumor implantation (tumor volume ~100 mm³) until day 21	Blocked tumor growth, increased survival, reduced immunosuppr essive macrophage polarization, increased CD8+ T cell infiltration and cytotoxicity.[1] [3]
B16 Melanoma	C57BL/6	10 mg/kg	Oral	Daily, starting on day 10 post-tumor implantation (tumor volume ~100 mm³) until day 21	Blocked tumor growth. [1]
B16-OVA Melanoma	C57BL/6	10 mg/kg	Oral	Daily, starting on day 10 post-tumor implantation (tumor volume ~100 mm³) until day 21	Blocked tumor growth. [1]



CT26 Colon Carcinoma	Balb/c	10 mg/kg	Oral	Daily, starting on day 10 post-tumor implantation (tumor volume ~100 mm³) until day 21	Blocked tumor growth in immunocomp etent Balb/c mice but not in immunodefici ent NSG mice, indicating an immune- mediated mechanism. [1][3]
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Table 2: In Vitro Inhibitory Activity of SRX3207

Target	IC50 (nM)
Syk	39.9[4][5]
ΡΙ3Κα	244[4][5]
ΡΙ3Κδ	388[4][5]
РІЗКу	9790[5]
ZAP70	31200[5]
BRD4 (BD1)	3070[5]
BRD4 (BD2)	3070[5]

Experimental Protocols

Protocol 1: Evaluation of SRX3207 Anti-Tumor Efficacy in a Syngeneic Mouse Tumor Model

1. Cell Culture and Tumor Implantation:

Methodological & Application





- Culture Lewis Lung Carcinoma (LLC) cells in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1×10^6 cells/100 μ L.
- Subcutaneously inject 1 x 10⁵ LLC cells (in 100 μL PBS) into the flank of 6-8 week old male C57BL/6 mice.[1][3]

2. Animal Grouping and Treatment:

- Monitor tumor growth using calipers.
- When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups (n=5-6 mice per group).[1][3]
- Prepare **SRX3207** for oral administration. The formulation used in the reference studies is not specified, so a common vehicle such as 0.5% methylcellulose with 0.2% Tween 80 is a reasonable starting point.
- Administer SRX3207 orally at a dose of 10 mg/kg daily.[1][3]
- Administer the vehicle control to the control group following the same schedule.

3. Monitoring and Endpoint:

- Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.
- Monitor animal body weight and general health throughout the study.
- Continue treatment until day 21 post-tumor implantation or until tumors in the control group reach a predetermined endpoint.[1][3]
- For survival studies, monitor mice until the defined endpoint and record survival data.[3]

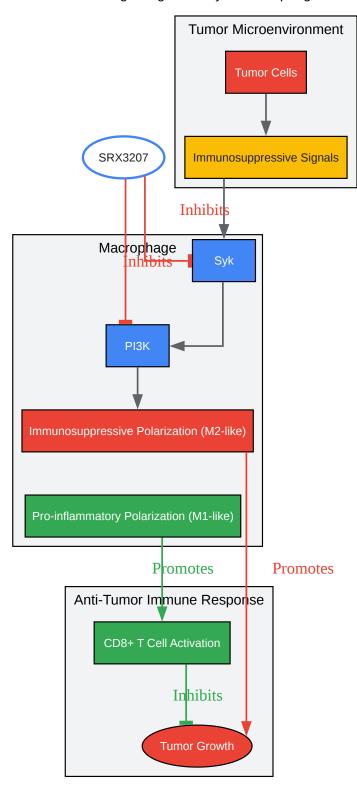
4. Pharmacodynamic Analysis (Optional):

- At the end of the study, tumors can be harvested for analysis.
- Immunophenotyping: Prepare single-cell suspensions from tumors and spleens and stain for immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1) to analyze immune cell infiltration by flow cytometry.
- Gene Expression Analysis: Isolate RNA from tumor-associated macrophages (TAMs) and perform RT-qPCR to analyze the expression of pro- and anti-inflammatory genes.[1][3]
- Cytotoxicity Assay: Isolate T cells from the tumors of treated mice and co-culture them with tumor cells to assess their cytotoxic activity.[3]

Visualizations



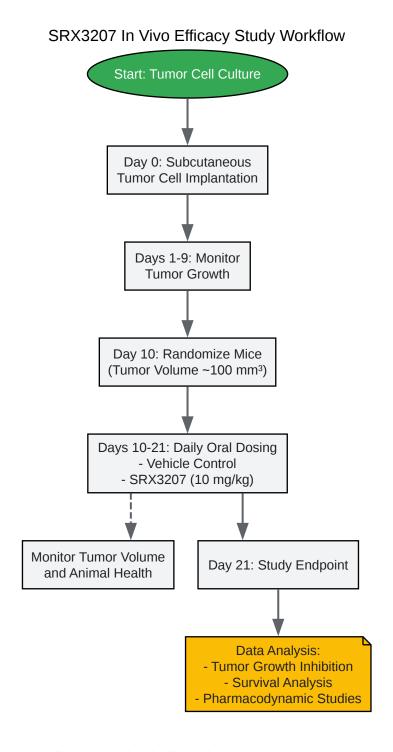
SRX3207 Signaling Pathway in Macrophages



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Caption: **SRX3207** inhibits the Syk-PI3K pathway in macrophages, promoting an anti-tumor immune response.



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